![molecular formula C17H20Cl2N2O B2739783 N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride CAS No. 2460754-30-5](/img/structure/B2739783.png)
N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an acetamide derivative, which is a functional group consisting of an acyl group (RCO-) bonded to nitrogen . Acetamides are often used in organic synthesis and can be found in many pharmaceuticals .
Molecular Structure Analysis
The compound contains a phenyl ring, a chlorophenyl group, and an acetamide group . These groups can be analyzed individually, but without specific data, a comprehensive molecular structure analysis isn’t possible .Chemical Reactions Analysis
Acetamides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that this compound would undergo would depend on the reaction conditions and other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific data, we can only predict that it would have properties similar to other acetamide derivatives .Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives, which include compounds like EN300-26982779, have been studied for their potential as antiviral agents. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural similarity of EN300-26982779 to these compounds suggests it may also possess antiviral properties that could be harnessed in the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus, a component of EN300-26982779, is known to exhibit anti-inflammatory activities. This makes EN300-26982779 a candidate for the development of new anti-inflammatory medications, potentially offering relief for conditions characterized by inflammation .
Anticancer Potential
Compounds with an indole base have been investigated for their anticancer properties. EN300-26982779 could be explored for its efficacy against various cancer cell lines, contributing to the search for novel cancer treatments .
Antimicrobial Activity
EN300-26982779 may have applications in combating microbial infections due to its structural relation to other indole derivatives that have demonstrated promising antimicrobial activity against both bacterial and fungal species .
Antiproliferative Effects
The potential antiproliferative effects of EN300-26982779 could be significant in the field of cancer research. By inhibiting the proliferation of cancer cells, it could serve as a lead compound in the development of new therapies for treating malignancies .
Pharmacological Research
EN300-26982779 could play a role in pharmacological research, serving as a scaffold for synthesizing various derivatives and analyzing their pharmacological activities. This could lead to the discovery of new drugs with diverse therapeutic applications .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[[2-(3-chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O.ClH/c1-13(21)20-17-7-5-15(6-8-17)12-19-10-9-14-3-2-4-16(18)11-14;/h2-8,11,19H,9-10,12H2,1H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLLXQVOGNMAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNCCC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

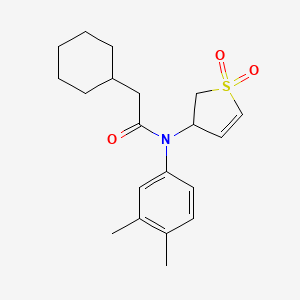
![2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2739701.png)
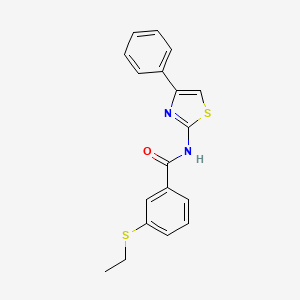


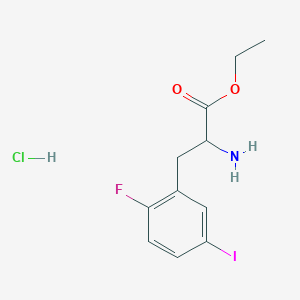
![3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide](/img/structure/B2739710.png)

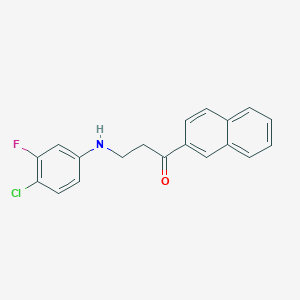
![N-(4-butylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2739714.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739715.png)
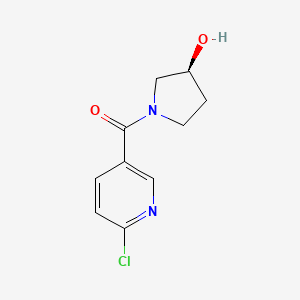
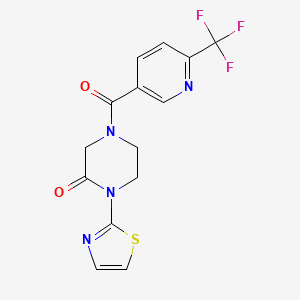
![8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione](/img/no-structure.png)